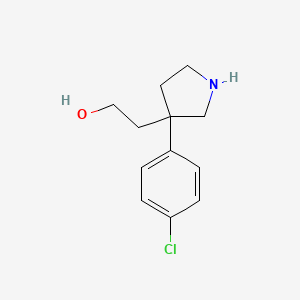

2-(3-(4-Chlorphenyl)pyrrolidin-3-YL)ethanol

Übersicht

Beschreibung

DS-7250 ist ein selektiver Inhibitor der Diacylglycerol-Acyltransferase 1, ein Enzym, das den letzten Schritt in der Triglyceridsynthese katalysiert. Diese Verbindung wurde hinsichtlich ihrer potenziellen Auswirkungen auf den Lipidstoffwechsel und fettleibigkeitsbedingte Erkrankungen untersucht .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a tool compound to study lipid metabolism and enzyme inhibition.

Biology: Investigated for its effects on cellular lipid synthesis and storage.

Medicine: Explored as a potential therapeutic agent for treating obesity and related metabolic disorders.

Industry: Potential applications in the development of anti-obesity drugs and metabolic research tools

Wirkmechanismus

Target of Action

It is known that pyrrolidine derivatives, which include 2-(3-(4-chlorophenyl)pyrrolidin-3-yl)ethanol, have been found to inhibit cox-2 .

Mode of Action

It is suggested that the compound may interact with its targets, possibly through the inhibition of cox-2 , leading to changes in cellular processes.

Biochemical Pathways

Given its potential role as a cox-2 inhibitor , it may impact pathways related to inflammation and pain perception.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also suggested to inhibit CYP2D6, an enzyme involved in drug metabolism .

Result of Action

As a potential cox-2 inhibitor , it may reduce the production of prostaglandins, molecules involved in inflammation and pain signaling.

Biochemische Analyse

Biochemical Properties

2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to metalloproteinase receptors on cancer cells, influencing their activity . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to either inhibition or activation of their functions.

Cellular Effects

The effects of 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to upregulate proteins involved in the detoxification and clearance of foreign toxic substances from the body . This compound can also impact the expression of genes related to cell growth and apoptosis, thereby affecting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with the RORγt receptor, exhibiting excellent potency . Additionally, it can cause changes in gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional activity of various genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.

Dosage Effects in Animal Models

The effects of 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of this compound can cause significant changes in cellular metabolism and gene expression, leading to potential toxicity . Threshold effects have also been observed, where a certain dosage level is required to elicit a noticeable biological response.

Metabolic Pathways

2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in the detoxification process, thereby altering the levels of specific metabolites in the body . Understanding these metabolic pathways is crucial for determining the compound’s overall impact on cellular health and function.

Transport and Distribution

The transport and distribution of 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol within cells and tissues are essential for its biological activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in certain tissues or compartments, influencing its localization and overall activity.

Subcellular Localization

The subcellular localization of 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological activity.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von DS-7250 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die abschließende Kupplungsreaktion. Spezifische Details zu den Synthesewegen und Reaktionsbedingungen sind urheberrechtlich geschützt und werden in der Regel nicht in der öffentlichen Literatur veröffentlicht. Der allgemeine Ansatz beinhaltet organische Synthesetechniken wie nucleophile Substitution, Kondensationsreaktionen und Reinigungsprozesse .

Industrielle Produktionsverfahren

Die industrielle Produktion von DS-7250 würde wahrscheinlich eine großtechnische organische Synthese mit strenger Kontrolle der Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet die Verwendung von automatisierten Reaktoren, Durchflussanlagen und fortschrittlichen Reinigungstechniken wie Chromatographie .

Analyse Chemischer Reaktionen

Arten von Reaktionen

DS-7250 unterliegt hauptsächlich Stoffwechselreaktionen in biologischen Systemen. Dazu gehören:

Oxidation: Katalysiert durch Leberenzyme, die zur Bildung von Metaboliten führen.

Reduktion: Unter Einbeziehung der Reduktion von funktionellen Gruppen innerhalb des Moleküls.

Substitution: Reaktionen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit DS-7250 verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von DS-7250 gebildet werden, sind seine Metaboliten, die typischerweise polarer und wasserlöslicher sind und ihre Ausscheidung aus dem Körper erleichtern .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Werkzeugverbindung zur Untersuchung des Lipidstoffwechsels und der Enzyminhibition verwendet.

Biologie: Untersucht hinsichtlich seiner Auswirkungen auf die zelluläre Lipidsynthese und -speicherung.

Medizin: Als potenzieller Therapeutika zur Behandlung von Fettleibigkeit und verwandten Stoffwechselstörungen untersucht.

Industrie: Potenzielle Anwendungen bei der Entwicklung von Anti-Adipositas-Medikamenten und metabolischen Forschungswerkzeugen

Wirkmechanismus

DS-7250 übt seine Wirkung aus, indem es selektiv die Diacylglycerol-Acyltransferase 1 inhibiert, ein Enzym, das für den letzten Schritt in der Triglyceridsynthese verantwortlich ist. Diese Inhibition führt zu einer Verringerung der Triglyceridbildung und -ansammlung, wodurch der Lipidstoffwechsel beeinflusst wird. Zu den molekularen Zielen gehören das aktive Zentrum der Diacylglycerol-Acyltransferase 1, und die beteiligten Pfade sind diejenigen, die mit der Lipidsynthese und -speicherung zusammenhängen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

A-922500: Ein weiterer Diacylglycerol-Acyltransferase 1-Inhibitor mit ähnlichen Auswirkungen auf den Lipidstoffwechsel.

T863: Ein potenter Inhibitor der Diacylglycerol-Acyltransferase 1, der in der Stoffwechselforschung verwendet wird.

PF-04620110: Ein selektiver Diacylglycerol-Acyltransferase 1-Inhibitor, der hinsichtlich seiner Anti-Adipositas-Wirkung untersucht wurde

Einzigartigkeit von DS-7250

DS-7250 ist einzigartig in seiner hohen Selektivität für die Diacylglycerol-Acyltransferase 1 mit minimalen Off-Target-Effekten. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle der Diacylglycerol-Acyltransferase 1 im Lipidstoffwechsel und für die Entwicklung gezielter Therapien für Stoffwechselerkrankungen .

Biologische Aktivität

2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol, also known as DS-7250, is a compound that has garnered attention for its potential biological activities, particularly in the context of lipid metabolism and obesity-related diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol acts primarily as a selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1), an enzyme crucial for triglyceride synthesis. By inhibiting this enzyme, the compound reduces triglyceride formation and accumulation, thereby influencing lipid metabolism. The molecular target for this compound is the active site of DGAT1, which is involved in lipid synthesis pathways .

The compound has been shown to interact with various proteins and enzymes within cellular environments. Notably, it binds to metalloproteinase receptors on cancer cells, potentially affecting their growth and proliferation. Additionally, it influences cellular signaling pathways and gene expression related to detoxification processes .

Cellular Effects

The effects of 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol on cellular functions include:

- Upregulation of Detoxification Proteins : Enhances the expression of proteins involved in detoxifying harmful substances.

- Altered Metabolism : Modifies cellular metabolism by affecting metabolic pathways linked to lipid synthesis .

Dosage Effects in Animal Models

Research indicates that the biological effects of 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol are dose-dependent. Lower doses may provide therapeutic benefits, while higher doses can lead to adverse effects such as significant metabolic disruptions and toxicity. For example, studies have demonstrated that high doses can alter gene expression related to lipid metabolism .

Transport and Distribution

The transport and distribution of 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol within tissues are critical for its biological activity. The compound interacts with specific transporters that facilitate its movement across cell membranes, influencing its efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol:

- Lipid Metabolism Study : A study demonstrated that treatment with this compound resulted in a significant reduction in triglyceride levels in animal models, suggesting its potential use in managing obesity-related conditions .

- Antimicrobial Activity : In vitro tests have shown that derivatives of pyrrolidine compounds exhibit antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents was found to enhance bioactivity .

- Neuroprotective Effects : Preliminary findings suggest that 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol may have neuroprotective properties by modulating neurotransmitter systems involved in stress responses and appetite control .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

2-[3-(4-chlorophenyl)pyrrolidin-3-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-11-3-1-10(2-4-11)12(6-8-15)5-7-14-9-12/h1-4,14-15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTULPUUFNFODT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(CCO)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594104 | |

| Record name | 2-[3-(4-Chlorophenyl)pyrrolidin-3-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52423-70-8 | |

| Record name | 2-[3-(4-Chlorophenyl)pyrrolidin-3-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.